{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid
CAS No.: 1430237-52-7
Cat. No.: VC11705822
Molecular Formula: C8H9BN2O2
Molecular Weight: 175.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1430237-52-7 |
|---|---|
| Molecular Formula | C8H9BN2O2 |
| Molecular Weight | 175.98 g/mol |
| IUPAC Name | (1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3 |
| Standard InChI Key | YOEMYIQRQOQYFE-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=CN2C)N=C1)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=CN2C)N=C1)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrrolo[3,2-b]pyridine system—a fused bicyclic structure combining pyrrole and pyridine rings. The methyl group at the 1-position and the boronic acid (-B(OH)) moiety at the 6-position define its stereoelectronic profile. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (1-Methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
| SMILES | B(C1=CC2=C(C=CN2C)N=C1)(O)O |
| InChI Key | YOEMYIQRQOQYFE-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 175.98 g/mol |
The methyl group enhances steric bulk and may stabilize the heteroaromatic system, while the boronic acid enables covalent interactions with diols and nucleophiles .
Comparative Analysis with Structural Analogs
Positional isomers, such as {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS 1260536-49-9), differ in boronic acid placement, altering reactivity . For example, the 6-position in the target compound may offer superior steric accessibility for Suzuki-Miyaura couplings compared to the 5-position isomer. Additionally, the non-methylated analog (1H-pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9) lacks the methyl group, potentially increasing reactivity but reducing stability .
Synthetic Applications
Role in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The target compound’s bicyclic scaffold and methyl group may enhance regioselectivity in these reactions. For instance, palladium-catalyzed couplings with brominated aromatics could yield biaryl structures relevant to pharmaceuticals . A representative reaction is:
where Ar = pyrrolo[3,2-b]pyridinyl and X = halide.
Medicinal Chemistry Scaffold
The pyrrolo[3,2-b]pyridine motif is prevalent in kinase inhibitors. Although direct biological data for this compound is limited, analogs like pyrrolo[2,3-b]pyrazine derivatives exhibit potent FGFR1 inhibition (IC = 45–113 nM) . The methyl group may modulate pharmacokinetic properties by influencing solubility and metabolic stability.
Synthesis and Optimization
Synthetic Routes
A plausible pathway involves:
-
Bromination: 1-Methylpyrrolo[3,2-b]pyridine bromination at the 6-position.
-
Miyaura Borylation: Reaction with bis(pinacolato)diboron under palladium catalysis .
For example:
Challenges and Solutions
-
Steric Hindrance: The methyl group may slow coupling; optimized catalysts (e.g., PdCl(dppf)) mitigate this .
-
Boronic Acid Stability: Protodeboronation risks require anhydrous conditions and low temperatures .
Future Directions
Drug Discovery
-
Kinase Inhibitor Development: Testing against FGFR, c-Met, and other oncogenic kinases.
-
PROTACs: Utilizing boronic acids to recruit E3 ligases for targeted protein degradation.
Materials Science
-
Supramolecular Assemblies: Leveraging boronate ester formation for dynamic covalent frameworks.
-
Electroactive Polymers: Incorporating the heteroaromatic core into conjugated polymers for organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume